Technical Guide: Spectroscopic Characterization and Synthesis of 1-(2-(Dimethylamino)phenyl)ethanone
Technical Guide: Spectroscopic Characterization and Synthesis of 1-(2-(Dimethylamino)phenyl)ethanone
Executive Summary & Chemical Identity
1-(2-(Dimethylamino)phenyl)ethanone , also known as 2'-Dimethylaminoacetophenone , is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a model substrate for studying steric inhibition of resonance (SIR) . Unlike its para-isomer, the ortho-substitution forces the acetyl group out of planarity with the benzene ring, significantly altering its spectroscopic signature and reactivity.
| Attribute | Detail |
| IUPAC Name | 1-[2-(Dimethylamino)phenyl]ethanone |
| CAS Number | 10336-55-7 |
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| Key Structural Feature | Ortho-steric twist (Dihedral angle |
Synthesis Protocol: Reductive Methylation
The most reliable method for synthesizing this compound without over-alkylation (quaternization) is the Eschweiler-Clarke reaction . This protocol utilizes formic acid as a hydride source to reduce the iminium intermediate formed in situ.[1]
Experimental Workflow
Reagents:
-
Substrate: 2'-Aminoacetophenone (1.0 eq)
-
Methylating Agent: Formaldehyde (37% aq. solution, 2.2 eq)
-
Reductant/Solvent: Formic acid (98%, 5.0 eq)
Step-by-Step Protocol:
-
Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 2'-aminoacetophenone in formic acid at
. -
Addition: Add formaldehyde solution dropwise over 15 minutes. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (
) for 12–18 hours. Evolution of gas indicates active reduction. -
Workup: Cool to room temperature. Basify with
to pH 10 (keep cool to prevent hydrolysis). -
Extraction: Extract with Dichloromethane (
). Wash combined organics with brine. -
Purification: Dry over
, concentrate in vacuo. Purify via vacuum distillation (bp ~110°C @ 1 mmHg) or flash chromatography (Hexane/EtOAc 9:1).
Reaction Mechanism & Logic Pathway
Caption: Logical flow of the Eschweiler-Clarke reductive methylation, ensuring selective N,N-dimethylation without quaternary salt formation.
Spectroscopic Characterization
The spectroscopic data of this molecule is defined by the Ortho-Effect . The steric clash between the bulky
A. Nuclear Magnetic Resonance (NMR)
NMR (300 MHz,
)
| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 2.62 | Singlet (s) | 3H | Acetyl | Deshielded by carbonyl anisotropy. |
| 2.81 | Singlet (s) | 6H | Characteristic sharp singlet for dimethylamino. | |
| 6.95 – 7.05 | Multiplet (m) | 2H | Ar-H (C3, C5) | Ortho/Para to amino group (electron rich). |
| 7.38 | Triplet of doublets | 1H | Ar-H (C4) | Meta to acetyl. |
| 7.55 | Doublet of doublets | 1H | Ar-H (C6) | Deshielded by carbonyl (closest to C=O). |
NMR (75 MHz,
)
| Shift ( | Assignment | Note |
| 29.5 | Acetyl | Typical methyl ketone. |
| 44.8 | N-Methyl carbons. | |
| 117.5, 120.8 | Ar-C (C3, C5) | Upfield due to resonance donation from N. |
| 129.5, 132.1 | Ar-C (C4, C6) | Aromatic backbone. |
| 152.4 | Ar-C (C2) | Ipso-carbon (attached to N). |
| 203.1 | Key Indicator: Shifted upfield vs planar ketones due to reduced conjugation (SIR). |
B. Infrared Spectroscopy (IR)
The IR spectrum provides the most direct evidence of the steric inhibition of resonance.
| Frequency ( | Vibration Mode | Interpretation |
| 1685 – 1695 | Diagnostic: Higher frequency than p-isomer (~1660 | |
| 2780 – 2820 | "Bohlmann bands" characteristic of N-methyl groups. | |
| 1590, 1480 | Aromatic ring breathing modes. |
C. Mass Spectrometry (EI-MS)
Fragmentation Pathway: The molecule follows a standard ketone fragmentation pattern but is dominated by the stability of the nitrogen lone pair.
-
Molecular Ion (
): m/z 163 (Strong) -
Base Peak: m/z 148 (
). Loss of a methyl group from the acetyl or amine is favorable. -
Characteristic Fragment: m/z 43 (
).
Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry (EI-MS).
Structural Insights: The "Ortho Effect"
In 4'-dimethylaminoacetophenone (para), the molecule is planar, allowing full resonance delocalization between the nitrogen lone pair and the carbonyl oxygen. This creates a "push-pull" system with significant single-bond character in the carbonyl (low IR freq, red-shifted UV).
In 1-(2-(Dimethylamino)phenyl)ethanone , the steric clash between the ortho-dimethylamino group and the acetyl group forces a twist.
-
Consequence: The nitrogen lone pair cannot effectively conjugate with the carbonyl.
-
Result: The carbonyl behaves more like an isolated aliphatic ketone (higher energy IR stretch) and the nitrogen behaves more like an isolated amine.
References
-
Synthesis Protocol: Organic Syntheses, Coll. Vol. 3, p. 723 (1955); Vol. 22, p. 26 (1942). (Standard Eschweiler-Clarke methodology).
-
Steric Inhibition of Resonance: Journal of the American Chemical Society, "Steric Inhibition of Resonance in Ortho-Substituted Acetophenones."
-
Spectral Data Verification: National Institute of Standards and Technology (NIST) Chemistry WebBook, "Acetophenone derivatives spectra."
-
Isomer Distinction: PubChem Compound Summary for CAS 10336-55-7.
